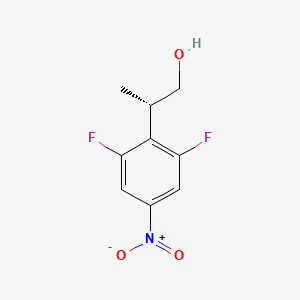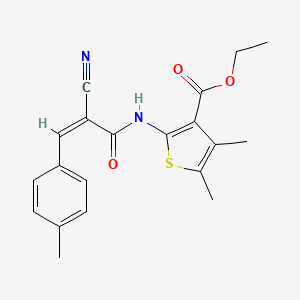
Acide 5-(3-chloro-4-fluorophényl)furan-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by a furan ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid group at the 2-position
Applications De Recherche Scientifique
5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Chemical Biology: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Orientations Futures
The future directions for “5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, indole derivatives have shown promise in a variety of areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and furan-2-carboxylic acid.
Coupling Reaction: The 3-chloro-4-fluoroaniline is first converted to the corresponding diazonium salt, which is then coupled with furan-2-carboxylic acid under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives, while reduction can lead to the formation of dihydrofuran derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives with various functional groups.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Esterification and Amidation: Esters and amides of 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or target DNA topoisomerases to induce anticancer activity.
Materials Science: In organic semiconductors, the compound may facilitate charge transport through its conjugated system, enhancing the efficiency of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Trifluoromethylphenyl)furan-2-carboxylic acid: Similar structure with a trifluoromethyl group instead of chloro and fluoro substituents.
5-(2-Chlorophenyl)furan-2-carboxylic acid: Similar structure with a chlorophenyl group at the 2-position.
5-(3-Fluorophenyl)furan-2-carboxylic acid: Similar structure with a fluorophenyl group at the 3-position.
Uniqueness
5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in medicinal applications compared to similar compounds.
Propriétés
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO3/c12-7-5-6(1-2-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQRGVUWXOGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)
![ETHYL 4-(4-CHLOROPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B2371481.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)


![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)
![2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2371494.png)
![2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2371497.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)
